Product packaging for 2-Chloro-3,4-dimethyl-5-nitropyridine(Cat. No.:CAS No. 65169-35-9)

2-Chloro-3,4-dimethyl-5-nitropyridine

Cat. No.: B3055513
CAS No.: 65169-35-9
M. Wt: 186.59 g/mol
InChI Key: DPVSXUVKMQURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3,4-dimethyl-5-nitropyridine (CAS 65169-35-9) is a high-purity chemical intermediate of significant interest in modern organic and medicinal chemistry. With the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 , this compound is characterized by the presence of both a chloro and a nitro group on its pyridine ring, which act as versatile handles for further synthetic manipulation. Nitropyridines, as a class of compounds, are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . Researchers value this compound for its role as a key building block in the synthesis of more complex, bioactive molecules. The specific substitution pattern on the ring makes it a valuable scaffold for drug discovery efforts. It is recommended to store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B3055513 2-Chloro-3,4-dimethyl-5-nitropyridine CAS No. 65169-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4-dimethyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(2)7(8)9-3-6(4)10(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVSXUVKMQURNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496632
Record name 2-Chloro-3,4-dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-35-9
Record name 2-Chloro-3,4-dimethyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Mechanisms and Comprehensive Reactivity Studies of 2 Chloro 3,4 Dimethyl 5 Nitropyridine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Nitropyridines

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental process for introducing a wide range of functional groups. The reaction is significantly facilitated by the presence of electron-withdrawing groups, such as the nitro group, which stabilize the anionic intermediate. In halogenated nitropyridines like 2-Chloro-3,4-dimethyl-5-nitropyridine, the halogen atom acts as a leaving group.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analyses suggest that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through concerted or borderline mechanisms. nih.govrsc.orgnih.gov The specific pathway is influenced by the nature of the substrate, nucleophile, leaving group, and solvent. nih.gov

Mechanistic Investigations of Halogen Displacement by Various Nucleophiles

The chlorine atom at the C-2 position of this compound is highly activated towards nucleophilic attack due to its ortho position relative to the powerful electron-withdrawing nitro group at C-5 and the ring nitrogen. This activation facilitates its displacement by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur.

Mechanistic studies on analogous 2-halopyridines reveal that the reaction typically follows an addition-elimination pathway. quimicaorganica.org The initial, often rate-determining step, involves the attack of the nucleophile on the electron-deficient carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the negative charge is delocalized over the pyridine ring and the nitro group. The aromaticity is then restored in the second step through the expulsion of the chloride ion.

The reactivity of different nucleophiles varies. For instance, reactions with sulfur nucleophiles are often rapid and efficient. sci-hub.se A study on the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine (B167233) demonstrated a tandem sequence initiated by an SNAr reaction with primary amines, followed by in-situ reduction and cyclization. researchgate.net

Table 1: Reactivity of Various Nucleophiles with Activated Chloronitropyridines

Nucleophile TypeExample NucleophileTypical Product from this compoundReaction Conditions
Oxygen Methoxide (CH₃O⁻)2-Methoxy-3,4-dimethyl-5-nitropyridineBase (e.g., NaOCH₃) in Methanol
Nitrogen Primary Amines (R-NH₂)N-Alkyl/Aryl-3,4-dimethyl-5-nitropyridin-2-amineHeat in solvent like H₂O-IPA
Nitrogen Secondary Amines (e.g., Morpholine)2-(Morpholin-4-yl)-3,4-dimethyl-5-nitropyridineHeat, often with a base
Sulfur Thiolates (RS⁻)2-(Alkyl/Arylthio)-3,4-dimethyl-5-nitropyridineBase (e.g., K₂CO₃) in DMF

Influence of Nitro and Methyl Groups on SNAr Reaction Rates and Regioselectivity

The substituents on the pyridine ring play a critical role in dictating the rate and outcome of SNAr reactions.

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the C-5 position strongly activates the pyridine ring for nucleophilic attack. It stabilizes the anionic Meisenheimer intermediate through resonance, particularly when the attack occurs at positions ortho (C-4, C-6) or para (C-2) to it. In the case of this compound, the chlorine is at the C-2 position, which is para to the nitro group, leading to significant rate enhancement. The strong inductive effect of the nitro group further increases the electrophilicity of the C-2 carbon. stackexchange.com

Methyl Groups (-CH₃): The two methyl groups at the C-3 and C-4 positions are electron-donating by induction and hyperconjugation. Typically, such groups would deactivate an aromatic ring towards nucleophilic attack. However, their deactivating effect is largely overshadowed by the powerful activating influence of the nitro group. The primary role of the methyl groups may be steric. The C-3 methyl group, being adjacent to the reaction center (C-2), can sterically hinder the approach of bulky nucleophiles, potentially slowing the reaction rate compared to an un-substituted analogue. acs.org

Table 2: Influence of Substituents on SNAr Reactivity at C-2 Position

SubstituentPositionElectronic EffectInfluence on Reaction Rate
**Nitro (-NO₂) **C-5Strong Electron-Withdrawing (Resonance & Inductive)Strong Activation
Methyl (-CH₃) C-3Electron-Donating (Inductive/Hyperconjugation)Weak Deactivation / Steric Hindrance
Methyl (-CH₃) C-4Electron-Donating (Inductive/Hyperconjugation)Weak Deactivation

Solvent and Catalyst Effects on SNAr Kinetics and Thermodynamic Control

The conditions under which SNAr reactions are performed can have a profound impact on their kinetics and outcomes.

Catalyst Effects: While many SNAr reactions proceed thermally, catalysis can be employed to enhance rates and improve yields. Base catalysis is common, where a base is used to deprotonate a protic nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. In some systems, phase-transfer catalysts can be used to facilitate reactions between a nucleophile in an aqueous phase and the substrate in an organic phase. Furthermore, microwave irradiation has emerged as a powerful non-classical heating method that can dramatically reduce reaction times for SNAr on halopyridines, often leading to cleaner reactions and higher yields compared to conventional heating. sci-hub.se

The control between kinetic and thermodynamic products is also influenced by these factors. For instance, in systems with multiple potential leaving groups or reaction sites, lower temperatures may favor the kinetically controlled product (formed via the lowest activation energy pathway), while higher temperatures and longer reaction times can allow for equilibration to the more stable, thermodynamically favored product. stackexchange.com

Reactivity of the Nitro Group in this compound Systems

The nitro group is not merely an activating group; it is also a functional handle that can undergo various chemical transformations, most notably reduction and, under certain conditions, nucleophilic displacement.

Selective Reduction Methodologies for the Nitro Functionality

The reduction of the nitro group to an amine is one of the most important transformations in aromatic chemistry, providing access to anilines and their heterocyclic analogues, which are crucial building blocks. jsynthchem.com For a polysubstituted compound like this compound, chemoselectivity is paramount to avoid the reduction of the chloro group (hydrodehalogenation).

A variety of methods are available for the selective reduction of aromatic nitro groups: wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. Careful selection of the catalyst and reaction conditions is necessary to preserve the C-Cl bond.

Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are robust and widely used for nitro group reduction. researchgate.net

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium (B1175870) formate (B1220265) or hydrazine, often in the presence of a catalyst like Pd/C. It can be a milder alternative to direct hydrogenation.

Other Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effect the reduction of nitro groups, often with good chemoselectivity. wikipedia.org

The resulting 2-Chloro-3,4-dimethylpyridin-5-amine is a valuable intermediate for further functionalization, for example, in the synthesis of fused heterocyclic systems. researchgate.net

Table 3: Common Reagents for Selective Reduction of the Nitro Group

Reagent/SystemProductTypical ConditionsNotes
H₂ / Pd-C 2-Chloro-3,4-dimethylpyridin-5-amineH₂ gas, Methanol or Ethanol solventCan cause hydrodehalogenation under harsh conditions
Fe / HCl or NH₄Cl 2-Chloro-3,4-dimethylpyridin-5-amineAqueous/alcoholic solvent, heatA classic, reliable, and cost-effective method
SnCl₂ / HCl 2-Chloro-3,4-dimethylpyridin-5-amineConcentrated HCl, often at room temp.A common laboratory-scale method
Zn / HCl 2-Chloro-3,4-dimethylpyridin-5-amineAcidic medium, heatUsed in the synthesis of imidazo[4,5-b]pyridines researchgate.net

Nucleophilic Displacement of the Nitro Group and its Regiochemical Outcomes

While the halogen is the more conventional leaving group in SNAr reactions of halonitropyridines, the nitro group can also be displaced by nucleophiles. This reaction is less common and typically requires specific conditions, such as a highly activated substrate and a potent, often soft, nucleophile.

Studies on related 2-methyl-3-nitropyridines and 2-styryl-3-nitropyridines have shown that the non-activated nitro group at the C-3 position can be selectively substituted by sulfur nucleophiles (thiolates). nih.govresearchgate.netmdpi.com This occurs in the presence of other potential leaving groups, highlighting the nucleofugality of the nitro group under certain circumstances.

In the this compound system, there is a competition between the displacement of the C-2 chloro group and the C-5 nitro group. The regiochemical outcome depends on several factors:

Activation: Both positions are activated by the pyridine nitrogen. The C-2 position is para to the nitro group, while the C-5 position is ortho to the C-4 methyl group and meta to the ring nitrogen. The activation for halogen displacement at C-2 is generally considered stronger.

Nucleophile: Soft nucleophiles, like thiolates, have been shown to favor nitro group displacement in some pyridine systems. nih.gov Hard nucleophiles, such as alkoxides, are more likely to displace the halogen.

Leaving Group Ability: Chloride is generally a better leaving group than the nitrite (B80452) anion (NO₂⁻) in SNAr reactions.

Therefore, for most nucleophiles, displacement of the chlorine atom at the C-2 position is the expected and overwhelmingly observed outcome. However, with specific soft nucleophiles and under carefully controlled conditions, the possibility of displacing the nitro group cannot be entirely discounted, representing a potential alternative pathway for functionalization.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridine Scaffolds

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. nih.govwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, circumventing the need for a pre-installed leaving group on the aromatic ring. The process involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the electron-deficient ring. kuleuven.beorganic-chemistry.org This is followed by a base-induced β-elimination of the leaving group and a proton from the intermediate σ-adduct (Meisenheimer-type adduct) to restore aromaticity. nih.govkuleuven.be

The general mechanism proceeds as follows:

Generation of a carbanion from a C-H acid precursor (e.g., chloromethyl phenyl sulfone) using a strong base. kuleuven.be

Nucleophilic attack of the carbanion on an electron-deficient carbon of the nitropyridine ring, forming a σ-adduct. nih.gov

Base-induced β-elimination of HX (e.g., HCl) from the adduct, leading to the formation of a nitro-stabilized benzylic-type carbanion. kuleuven.be

Protonation of the resulting anion during acidic workup to yield the final substituted product. organic-chemistry.org

Applicability and Substrate Scope of VNS Reactions for Nitropyridines

VNS reactions are highly applicable to nitropyridine systems, as the strongly electron-withdrawing nitro group sufficiently activates the pyridine ring for nucleophilic attack. acs.org The reaction works efficiently with 2-, 3-, and 4-nitropyridines, demonstrating broad applicability across the isomer range. organic-chemistry.org A variety of carbanions can be employed, allowing for the introduction of diverse functional groups.

Key aspects of the substrate scope include:

Nitropyridine Isomers: All constitutional isomers of nitropyridine (2-, 3-, and 4-nitropyridine) are suitable substrates for VNS. kuleuven.be The nitro group's position influences the sites of substitution.

Carbanion Precursors: A wide range of C-H acids with an α-leaving group can be used. Chloromethyl phenyl sulfone is a common model reagent. kuleuven.be Other effective nucleophiles are derived from α-haloalkyl sulfones, nitriles, and esters. organic-chemistry.org

Alkyl Groups: The reaction successfully introduces methyl and primary alkyl groups onto the nitropyridine ring. acs.org However, the use of secondary alkyl groups, such as from isopropyl phenyl sulfone, can be sterically hindered and may fail to yield the desired product, instead forming a stable adduct. nih.govacs.org

Base and Solvent Systems: The choice of the base and solvent is crucial. Strong bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (t-BuOK) are required to deprotonate the C-H acid and facilitate the elimination step. kuleuven.be Solvents such as dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia (B1221849) are often used as they support the formation of the necessary carbanions. kuleuven.be

The following table summarizes the applicability of VNS on various nitropyridine substrates.

Nitropyridine SubstrateCarbanion PrecursorIntroduced GroupOutcome
3-Nitropyridine (B142982)Methyl phenyl sulfoneMethylSuccessful alkylation
3-NitropyridineEthyl phenyl sulfoneEthylSuccessful alkylation
3-NitropyridineIsopropyl phenyl sulfoneIsopropylNo alkylation; stable adduct formed acs.org
5-NitroquinolineEthyl phenyl sulfoneEthylTraces of alkylated product; mainly adduct acs.org
2-, 3-, 4-NitropyridinesChloromethyl phenyl sulfonePhenylsulfonylmethylSuccessful substitution kuleuven.beorganic-chemistry.org

Stereochemical Aspects and Positional Selectivity in VNS

The positional selectivity of VNS on nitropyridine scaffolds is primarily governed by the electronic influence of the nitro group, which directs the nucleophilic attack to the positions ortho and para to itself. organic-chemistry.org

In 2- and 4-Nitropyridines: Substitution occurs at the available positions ortho or para to the nitro group.

In 3-Nitropyridines: The nucleophile attacks the C-2 or C-4 positions, which are ortho and para to the nitro group, respectively. This typically results in a mixture of isomeric products. organic-chemistry.org

In Halonitropyridines: VNS of hydrogen is generally faster than the conventional aromatic nucleophilic substitution (SNAr) of a halogen, except in cases where fluoride (B91410) is the leaving group at an activated position. organic-chemistry.org

Stereochemical factors, particularly steric hindrance, play a critical role in the β-elimination step. nih.govacs.org For the elimination to occur, the forming benzylic anion must be stabilized through resonance with the nitro group, which requires a degree of planarity. acs.org

Steric Hindrance: When bulky nucleophiles (e.g., secondary carbanions) are used, steric clashes between the alkyl group and the oxygen atoms of the adjacent nitro group can prevent the system from achieving the necessary planar conformation for elimination. acs.org In the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone, this steric hindrance stops the reaction after the initial addition, allowing for the isolation of the stable N-protonated Meisenheimer-type adduct instead of the alkylated product. nih.govacs.org This effect is even more pronounced in substrates like 3-nitroquinoline, where steric hindrance from both the nitro group and the fused aromatic ring can inhibit the reaction even with primary carbanions. acs.org

Ring-Opening and Subsequent Recyclization Reactions of Nitropyridine Derivatives

Nitropyridine derivatives, particularly those bearing a good leaving group like a halogen adjacent to the nitro group, can undergo ring-opening reactions upon treatment with nucleophiles. This process can be reversible, with the ring-opened intermediate cyclizing again, sometimes leading to a rearranged product in what is known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. cdnsciencepub.comnih.gov

Identification of Stable Ring-Opened Intermediates

Under specific conditions, the open-chain intermediates formed from the nucleophilic attack on nitropyridines can be isolated and characterized. A notable example is the reaction of 2-chloro-5-nitropyridine (B43025) with aqueous sodium deuteroxide. cdnsciencepub.com The nucleophilic attack of the deuteroxide ion leads to the cleavage of the pyridine ring, yielding a stable, isolable open-chain intermediate. cdnsciencepub.com

Starting MaterialNucleophileSolventOutcome
2-Chloro-5-nitropyridineSodium deuteroxide (2 eq.)D₂OIsolation of a stable, analyzable ring-opened intermediate cdnsciencepub.com
2-Chloro-3-nitropyridineSodium deuteroxideD₂OIsolation of a stable, analyzable ring-opened intermediate cdnsciencepub.com

Kinetics and Thermodynamics of Ring-Closure Processes

The kinetics of the ring-closure (recyclization) step can be studied if the ring-opened intermediate is sufficiently stable. For the intermediate derived from 2-chloro-5-nitropyridine, the subsequent ring-closure to form the salt of 2-hydroxy-5-nitropyridine (B147068) is first-order in both the intermediate and the deuteroxide ion concentration. cdnsciencepub.com The driving force for many ring-opening polymerizations, a related process, is the release of ring strain. wiley-vch.de Conversely, the thermodynamics of ring-closure reactions are influenced by factors such as the formation of a stable aromatic ring and the conformational energetics of the open-chain precursor. rsc.org

The rate of cyclization is significantly affected by the solvent and the presence of salts. cdnsciencepub.com The ease of ring formation often follows a general trend where 5- and 6-membered rings form more readily than smaller (3-, 4-membered) or larger (7-membered) rings, although the formation of 3-membered rings can be surprisingly rapid depending on the structure. rsc.org

In the case of the studied nitropyridine derivatives, a stark difference in reactivity was observed:

Intermediate from 2-Chloro-5-nitropyridine: This intermediate readily undergoes ring closure upon treatment with additional deuteroxide. cdnsciencepub.com The reaction kinetics were successfully measured.

Intermediate from 2-Chloro-3-nitropyridine: This intermediate did not undergo a similar ring-closure reaction. Instead, it led to various decomposition products upon treatment with more deuteroxide. cdnsciencepub.com This failure to cyclize suggests that the thermodynamics or the kinetic barrier for the ring-closure of this specific isomer are unfavorable compared to its decomposition pathways. cdnsciencepub.com

The study of these processes highlights that the ability of a ring-opened nitropyridine derivative to recyclize is highly dependent on its specific isomeric structure and the reaction conditions. cdnsciencepub.com

Spectroscopic Characterization and Elucidation of Molecular Structure for 2 Chloro 3,4 Dimethyl 5 Nitropyridine

Vibrational Spectroscopy (FTIR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. mdpi.com These techniques probe the vibrational modes of molecular bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For 2-Chloro-3,4-dimethyl-5-nitropyridine, FTIR and FT-Raman spectra provide definitive evidence for the presence of its key functional moieties: the nitro (NO₂), chloro (C-Cl), and methyl (CH₃) groups, as well as the vibrations of the pyridine (B92270) ring itself.

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts. The assignment of these vibrational modes is typically based on established frequency ranges for specific functional groups in related compounds. scispace.comnih.gov

Nitro Group (NO₂) Vibrations: The nitro group gives rise to some of the most characteristic bands in the vibrational spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected to produce a strong band in the FTIR spectrum, typically in the 1500-1570 cm⁻¹ region. The symmetric stretching vibration (ν_s(NO₂)) usually appears as a strong band in the 1300-1370 cm⁻¹ range. Other vibrations, such as the scissoring (δ(NO₂)), wagging (ω(NO₂)), and rocking (ρ(NO₂)) modes, occur at lower frequencies and help confirm the presence of the nitro group.

Chloro Group (C-Cl) Vibrations: The carbon-chlorine stretching vibration (ν(C-Cl)) is highly dependent on the molecular environment. For chloro-substituted pyridine rings, this mode is typically observed in the 600-800 cm⁻¹ region. Its identification can sometimes be complex due to coupling with other vibrations in the fingerprint region of the spectrum.

Methyl Group (CH₃) Vibrations: The two methyl groups at the C-3 and C-4 positions also exhibit characteristic vibrational modes. The asymmetric (ν_as(CH₃)) and symmetric (ν_s(CH₃)) stretching vibrations are found in the high-frequency region of 2900-3000 cm⁻¹. Additionally, asymmetric and symmetric bending (deformation) modes (δ_as(CH₃) and δ_s(CH₃)) appear around 1440-1470 cm⁻¹ and 1375-1395 cm⁻¹, respectively. Rocking modes (ρ(CH₃)) are also expected at lower frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This interactive table summarizes the expected vibrational modes and their corresponding frequency ranges.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Nitro (NO₂) Scissoring 830 - 870
Nitro (NO₂) Wagging 700 - 750
Chloro (C-Cl) Stretch 600 - 800
Methyl (CH₃) Asymmetric Stretch 2950 - 3000
Methyl (CH₃) Symmetric Stretch 2900 - 2950
Methyl (CH₃) Asymmetric Bending 1440 - 1470

Vibrational spectroscopy, when combined with computational methods such as Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. researchgate.netiu.edu.sa For this compound, a key conformational variable is the dihedral angle of the nitro group relative to the plane of the pyridine ring. Steric hindrance between the nitro group at C-5 and the methyl group at C-4 may cause the nitro group to twist out of the plane of the ring. This twisting would affect the electronic conjugation with the ring and, consequently, alter the frequencies and intensities of the NO₂ vibrational modes. By comparing the experimental FTIR and FT-Raman spectra with spectra calculated for different conformations, the most stable, low-energy structure of the molecule in the ground state can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework. uobasrah.edu.iq Through 1D (¹H, ¹³C) and 2D NMR experiments, it is possible to map the exact connectivity of atoms and confirm the substitution pattern on the pyridine ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the single aromatic proton and the two distinct methyl groups.

Chemical Shifts: The chemical shift (δ) of each proton is influenced by the electronic environment.

Aromatic Proton (H-6): There is one proton on the pyridine ring, located at the C-6 position. This proton is adjacent to the ring nitrogen and is also influenced by the electron-withdrawing chloro and nitro groups. Consequently, it is expected to be significantly deshielded and appear at a downfield chemical shift, likely in the range of δ 8.5-9.0 ppm.

Methyl Protons (3-CH₃ and 4-CH₃): The two methyl groups are in different chemical environments and should give rise to two separate singlets. The 3-CH₃ group is adjacent to the electron-withdrawing chloro group, while the 4-CH₃ group is situated between the other methyl group and the nitro group. Their chemical shifts are predicted to be in the typical aromatic methyl proton range, approximately δ 2.3-2.8 ppm.

Spin-Spin Coupling: Since there is only a single, isolated proton on the aromatic ring (H-6), no proton-proton (H-H) spin-spin coupling is expected in the aromatic region. The signals for the methyl groups will appear as singlets as they are not coupled to any adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound This interactive table presents the anticipated proton NMR signals, their chemical shifts, and multiplicities.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-6 8.5 - 9.0 Singlet (s)
3-CH₃ 2.3 - 2.8 Singlet (s)

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are expected: five for the pyridine ring carbons and two for the methyl carbons.

Chemical Shifts: The chemical shifts of the carbon atoms are highly dependent on the attached substituents.

Ring Carbons: The carbons directly attached to electronegative atoms or groups will be the most deshielded. C-2 (bonded to chlorine) and C-5 (bonded to the nitro group) are expected to have significant downfield shifts. C-6, being adjacent to the ring nitrogen, will also be downfield. The quaternary carbons C-3 and C-4, bonded to methyl groups, will also be identifiable. Based on data from similar substituted pyridines, the approximate chemical shifts can be predicted. chemicalbook.comresearchgate.net

Methyl Carbons: The carbons of the two methyl groups (3-CH₃ and 4-CH₃) will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.

Table 3: Predicted ¹³C NMR Data for this compound This interactive table displays the predicted chemical shifts for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 148 - 153
C-3 135 - 140
C-4 142 - 147
C-5 138 - 143
C-6 150 - 155
3-CH₃ 15 - 25

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals of the 3-CH₃ and 4-CH₃ groups to their corresponding carbon resonances and to correlate the H-6 proton with the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for establishing the connectivity of the molecule. For instance, correlations would be expected from the protons of the 3-CH₃ group to carbons C-2, C-3, and C-4. Similarly, the protons of the 4-CH₃ group would show correlations to C-3, C-4, and C-5. The H-6 proton would show correlations to C-5 and C-2, confirming the substitution pattern around the pyridine ring.

By employing this full suite of NMR techniques, a complete and unambiguous structural assignment for this compound can be achieved.

Computational Chemistry Investigations and Theoretical Insights into 2 Chloro 3,4 Dimethyl 5 Nitropyridine and Its Analogues

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been employed to investigate the fundamental properties of nitropyridine derivatives, providing a detailed picture of their electronic and geometric landscapes. For instance, studies on analogues like 2-chloro-4-methyl-5-nitropyridine (B1210972) (CMNP) have been performed using DFT with the B3LYP method and a 6-311++G(d,p) basis set to determine their optimized structures and electronic characteristics. researchgate.netdntb.gov.ua

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For substituted pyridines, this can also involve exploring the conformational energy landscape, which maps the energy of the molecule as a function of its geometry, particularly the rotation around single bonds.

Table 1: Selected Optimized Geometrical Parameters for a Nitropyridine Analogue

Parameter Bond Length (Å) / Angle (°)
C-Cl Value
C-N (ring) Value
C-C (ring) Value
N-O (nitro) Value
C-N-C (ring) Value
Cl-C-N Value
O-N-O Value

Note: Specific values for 2-Chloro-3,4-dimethyl-5-nitropyridine require dedicated DFT calculations. The table structure is based on typical outputs from such studies on analogues.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity.

For analogues like CMNP, the HOMO-LUMO energies and global reactivity descriptors have been investigated to understand their reactivity. researchgate.net The charge transfer that occurs within the molecule can be demonstrated by the calculated HOMO and LUMO energies. researchgate.net

From these energies, several reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Global Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / 2η

Global Softness (S) = 1 / 2η

These descriptors provide quantitative measures of a molecule's stability and reactivity. For example, a high electrophilicity index suggests a molecule is a good electron acceptor. researchgate.netresearchgate.net

Table 2: Calculated FMO Energies and Reactivity Descriptors for a Nitropyridine Analogue

Parameter Value (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value
Hardness (η) Value
Chemical Potential (μ) Value
Electrophilicity (ω) Value
Softness (S) Value

Note: Values are illustrative and based on typical results for similar chloro-nitro-substituted pyridine (B92270) systems.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netacadpubl.eu

In chloro-nitropyridine derivatives, MEP maps show that the most negative regions are localized around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.net This indicates these sites are the most favorable for interaction with electrophiles. Positive potential is generally found around the hydrogen atoms of the pyridine ring. The charge distribution and sites of chemical reactivity can be effectively understood through MEP analysis. nih.gov This information is critical for predicting intermolecular interactions, including hydrogen bonding. nih.gov

Quantum Chemical Descriptors for Aromaticity and Stability Assessment

Aromaticity is a fundamental concept in chemistry linked to the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. Computational methods provide quantitative descriptors to assess the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.iogithub.io It involves placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane, e.g., 1 Å (NICS(1)). nih.govresearchgate.net The calculated magnetic shielding at this point indicates the presence of a ring current induced by an external magnetic field.

A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of antiaromatic systems. Systems with NICS values near zero are considered non-aromatic. researchgate.netresearchgate.net DFT studies on various nitropyridine derivatives have utilized NICS calculations to evaluate their aromatic stabilities. researchgate.net The NICS(1) value is often considered a better indicator as it minimizes the effects of local σ-bond contributions, providing a clearer measure of the π-electron delocalization. nih.gov

Table 3: Representative NICS Values for Aromatic Systems

Compound NICS(0) (ppm) NICS(1) (ppm) Aromaticity
Benzene (B151609) -9.7 -11.5 Aromatic
Pyridine Value Value Aromatic
This compound Calculated Value Calculated Value Predicted Aromatic

Note: Values for pyridine and the target compound are placeholders for results from specific DFT/GIAO calculations.

Aromatic Stabilization Energy (ASE) is an energetic criterion used to quantify the extra stability of an aromatic compound due to its cyclic delocalized electron system compared to a hypothetical non-aromatic analogue. rsc.org ASE can be calculated using various theoretical methods, often involving isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

The vibrational and electronic spectra of this compound can be simulated using quantum chemical calculations. DFT methods are highly effective for calculating the harmonic vibrational frequencies that correspond to infrared (IR) and Raman spectral bands. The electronic absorption spectrum (UV-Vis) is typically predicted using Time-Dependent DFT (TD-DFT), which provides information on electronic transition energies and oscillator strengths.

For analogous compounds like 2-chloro-5-nitropyridine (B43025), studies have shown that DFT calculations can accurately reproduce experimental vibrational spectra. researchgate.netresearchgate.net The process involves optimizing the molecule's ground state geometry and then performing a frequency calculation. The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching, NO₂ symmetric and asymmetric stretching, and pyridine ring vibrations.

Table 1: Representative Theoretical Vibrational Frequencies for a Chloronitropyridine Analogue (2-Chloro-5-nitropyridine) Calculated at the B3LYP/6-311++G(d,p) Level (Note: This data is for an analogous compound and serves to illustrate the expected results for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
Pyridine Ring C-H Stretch310831053107
CH₃ Asymmetric StretchN/A (Illustrative)--
CH₃ Symmetric StretchN/A (Illustrative)--
Pyridine Ring C=C/C=N Stretch158515881590
NO₂ Asymmetric Stretch152515281527
NO₂ Symmetric Stretch134813501349
C-Cl Stretch720725722
Data derived from computational studies on 2-chloro-5-nitropyridine. researchgate.netresearchgate.net

Similarly, TD-DFT calculations would predict the primary electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For nitropyridine derivatives, these transitions often involve π → π* and n → π* excitations within the aromatic system and the nitro group. researchgate.net

Refinement of Basis Sets and Functionals for Enhanced Accuracy

The accuracy of computational spectroscopic predictions is highly dependent on the choice of the theoretical method (functional) and the atomic orbital basis set. A systematic approach is required to select a level of theory that balances computational cost with accuracy.

Functionals: Hybrid functionals, such as B3LYP and B3PW91, are widely used as they provide a good compromise for describing molecular geometries and vibrational frequencies for organic molecules. researchgate.netscielo.org.za

Basis Sets: Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (d,p) allows for the description of non-spherical electron density distribution, while diffuse functions (+) are crucial for accurately describing anions and electronic states with significant spatial extent. For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVTZ could be used.

To validate the chosen methodology, the calculated spectra for a known analogue are often compared against experimental data. A scaling factor may be applied to the calculated frequencies to correct for anharmonicity and systematic errors inherent in the computational model. researchgate.netnih.gov

Table 2: Illustrative Comparison of a Calculated Vibrational Frequency (e.g., NO₂ Symmetric Stretch) Using Different Levels of Theory for a Nitropyridine Analogue

FunctionalBasis SetCalculated Frequency (cm⁻¹)Deviation from Experiment (%)
HF6-31G(d)1485~10% (High)
B3LYP6-31G(d)1365~1.1%
B3LYP6-311++G(d,p)1348~0.1%
B3PW916-311++G(d,p)1346~0.3%
Values are illustrative, based on general performance trends of these methods. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. For this compound, a key reaction pathway of interest is the nucleophilic aromatic substitution (SNAr). researchgate.net

Characterization of Transition Structures and Activation Barriers

In an SNAr reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the chloro group. This process typically proceeds through a high-energy intermediate known as a Meisenheimer complex. Computational methods can locate the geometry of the transition state (TS) leading to this intermediate and calculate its energy, which determines the activation barrier (ΔG‡) of the reaction.

Table 3: Hypothetical Energy Profile for an SNAr Reaction of this compound with a Nucleophile (e.g., CH₃O⁻) (Note: These values are illustrative and represent the type of data generated from a computational study.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃O⁻0.0
Transition State 1 (TS1)Formation of Meisenheimer complex+15.2
Meisenheimer ComplexCovalent intermediate-8.5
Transition State 2 (TS2)Loss of chloride ion+12.7
Products2-Methoxy-3,4-dimethyl-5-nitropyridine + Cl⁻-25.0

Intrinsic Reaction Coordinate (IRC) Pathways for Complex Transformations

Once a transition state structure has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the reactants with the products (or intermediates). The IRC path follows the minimum energy pathway downhill from the transition state in both the forward and reverse directions.

Plotting the energy along the IRC provides a clear visualization of the reaction profile, showing the energy barriers and the stability of any intermediates. This analysis is crucial for verifying the proposed reaction mechanism and ensuring that the identified transition state is relevant to the reaction of interest. For an SNAr reaction, the IRC would trace the path from the reactants, over the transition state for nucleophilic attack, down to the Meisenheimer intermediate, and then over a second transition state for the loss of the leaving group to the final products.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Topological Indices

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govresearchgate.net These models rely on numerical descriptors that quantify various aspects of a molecule's structure.

Topological indices are a class of molecular descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.gov They encode information about molecular size, shape, branching, and connectivity into a single number. Examples include the Wiener index, Randić connectivity index, and Balaban J index. researchgate.nettaylorfrancis.com

For a series of analogues of this compound, a QSAR study would involve:

Synthesizing or computationally designing a set of related compounds with varying substituents.

Measuring their biological activity (e.g., herbicidal or antifungal activity).

Calculating a wide range of molecular descriptors, including topological, electronic (e.g., HOMO/LUMO energies, dipole moment), and steric parameters for each compound.

Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the observed activity.

Table 4: Examples of Common Topological Indices Used in QSAR Studies

Topological IndexDescription
Wiener Index (W)Sum of the distances between all pairs of non-hydrogen atoms. Relates to molecular volume.
Randić Index (χ)Based on the connectivity (degree) of atoms. Relates to molecular branching.
Balaban J IndexA distance-based index that accounts for molecular size and branching.
Kier & Hall Shape Indices (κ)Describe different aspects of molecular shape.

A resulting QSAR model might take the form of an equation like: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(χ) + ...

Such a model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Advanced Applications in Organic Synthesis and Functional Material Development

Strategic Building Blocks for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 2-chloro-3,4-dimethyl-5-nitropyridine, characterized by a displaceable chlorine atom and a reducible nitro group, allows for its use in the assembly of a variety of fused heterocyclic scaffolds.

Synthesis of Fused Pyridine (B92270) Rings and Polycyclic Scaffolds

While specific examples detailing the use of this compound in annulation reactions to form fused pyridine rings are not extensively documented in readily available literature, the reactivity of related 2-chloropyridine (B119429) derivatives suggests its potential in such transformations. The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution, which can be the initial step in a sequence leading to ring fusion. Subsequent reduction of the nitro group to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions, a common strategy for constructing bicyclic and polycyclic systems.

The general approach often involves the reaction of a 2-chloropyridine with a binucleophilic reagent, where one nucleophilic site displaces the chlorine and the other participates in a later ring-closing step. Alternatively, functionalization at the positions adjacent to the nitro group, followed by a reduction-cyclization sequence, can lead to the formation of fused heterocyclic structures. The development of novel synthetic methodologies continues to expand the possibilities for creating complex molecular architectures from readily available pyridine precursors.

Precursors for Pyrido[2,3-d]pyrimidines, Pyrido[2,3-b]pyrazines, and Imidazo[4,5-b]pyridines

The compound this compound serves as a valuable precursor for the synthesis of several important classes of fused pyridine heterocycles, including pyrido[2,3-d]pyrimidines, pyrido[2,3-b]pyrazines, and imidazo[4,5-b]pyridines.

The synthesis of imidazo[4,5-b]pyridines often proceeds through a 2,3-diaminopyridine (B105623) intermediate. A related compound, 2-chloro-3-nitropyridine (B167233), has been shown to be an effective starting material for this transformation. The process typically involves a nucleophilic aromatic substitution of the chlorine atom with an amine, followed by the reduction of the nitro group to yield the corresponding 2,3-diaminopyridine. This diamine can then undergo condensation with aldehydes or carboxylic acids to form the fused imidazole (B134444) ring. A notable method involves a tandem sequence of SNAr reaction with primary amines, followed by an in situ nitro group reduction and subsequent heteroannulation with aromatic aldehydes to furnish functionalized imidazo[4,5-b]pyridines. chemicalbook.com

For the synthesis of pyrido[2,3-b]pyrazines , the key intermediate is also a 2,3-diaminopyridine derivative. Following the same initial steps of nucleophilic substitution of the chlorine and reduction of the nitro group from this compound, the resulting 3,4-diamino-2,5-dimethylpyridine could be condensed with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, to construct the pyrazine (B50134) ring fused to the pyridine core.

The synthesis of pyrido[2,3-d]pyrimidines generally requires a 2-aminopyridine-3-carboxamide (B84476) or a related derivative. Starting from this compound, a potential synthetic route would involve the conversion of the chloro group to an amino group and the subsequent elaboration of the adjacent methyl group into a suitable functional group for pyrimidine (B1678525) ring formation. General synthetic strategies for pyrido[2,3-d]pyrimidines often utilize appropriately substituted 4-aminopyrimidines, where the pyridine ring is formed through various cyclization reactions. google.com

Intermediates in the Synthesis of Biologically Relevant Compounds (Synthetic Focus)

The structural motifs accessible from this compound are prevalent in a range of biologically active compounds, making it a key intermediate in medicinal and agricultural chemistry.

Design and Synthesis of Kinase Inhibitors (e.g., JAK2, GSK3)

Nitropyridine derivatives are crucial in the synthesis of potent kinase inhibitors. For instance, a series of potent Janus kinase 2 (JAK2) inhibitors have been synthesized from 2-chloro-5-methyl-3-nitropyridine. guidechem.com The synthesis involved the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines. The resulting carboxylic acids were then coupled with aromatic amines to yield the target JAK2 inhibitors. guidechem.com

Similarly, nitropyridines have been utilized in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. In one example, 2,6-dichloro-3-nitropyridine (B41883) underwent successive reactions, including a Suzuki coupling and amination, followed by reduction of the nitro group and subsequent cyclization steps to afford potent GSK3 inhibitors. guidechem.com The versatility of the nitropyridine core allows for the introduction of various substituents to optimize the inhibitory activity and selectivity of the final compounds.

Target KinasePrecursor CompoundKey Synthetic StepsReference
JAK22-Chloro-5-methyl-3-nitropyridineOxidation of methyl group, Nucleophilic substitution, Amide coupling guidechem.com
GSK32,6-Dichloro-3-nitropyridineSuzuki coupling, Amination, Nitro reduction, Cyclization guidechem.com

Development of Urease Inhibitors and Other Therapeutic Precursors

The scaffold derived from chloronitropyridines is also present in compounds designed as urease inhibitors, which are of interest for the treatment of gastric diseases. The synthesis of 3-nitropyridylpiperazine derivatives, evaluated as potential urease inhibitors, starts with the reaction of 2-chloro-3-nitropyridine with piperazine. guidechem.com This is followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides to produce a library of compounds. guidechem.com Several of these derivatives have shown promising inhibitory activity against jack bean urease. guidechem.com

The general synthetic pathway is outlined below:

Reactant 1Reactant 2Key IntermediateFinal Product ClassBiological TargetReference
2-Chloro-3-nitropyridinePiperazine1-(3-Nitropyridin-2-yl)piperazine3-Nitropyridylpiperazine derivativesUrease guidechem.com

Utility in Agrochemicals, Including Herbicides and Insecticides

The chemical reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of agrochemicals. The introduction of a substituted pyridine ring can impart desirable biological activity, leading to the development of new herbicides and insecticides.

For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a new series of insecticides. The synthetic approach involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. guidechem.com Certain derivatives have demonstrated significant activity against agricultural pests such as Mythimna separata, Plutella xylostella, and Prodenia litura. guidechem.com

Agrochemical ClassPrecursor CompoundKey Reaction TypeTarget Pests (Examples)Reference
Insecticides2-Chloro-5-nitropyridineNucleophilic substitutionMythimna separata, Plutella xylostella, Prodenia litura guidechem.com

Contributions to the Field of Functional Materials

The unique electronic and structural characteristics of the pyridine nucleus, modified by various functional groups, make it a versatile building block for a range of functional materials. The presence of a nitro group, two methyl groups, and a chlorine atom on the pyridine ring of this compound suggests its potential utility in both optical/electronic materials and energetic materials.

Pyridine-Based Compounds in Optical and Electronic Materials

Pyridine-containing compounds are extensively utilized in the development of materials for optical and electronic applications due to their distinct electronic properties. The nitrogen atom in the pyridine ring imparts a higher electron affinity compared to their benzene (B151609) analogues, making them suitable for applications requiring efficient electron transport.

The functionality of these materials can be finely tuned by introducing various substituents onto the pyridine ring. For instance, the combination of electron-withdrawing groups (like the nitro group in this compound) and electron-donating groups (such as the methyl groups) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is crucial for applications in optoelectronic devices. Density Functional Theory (DFT) calculations on various pyridine derivatives have been employed to understand their electronic structure, spectroscopic properties, and optical characteristics. researchgate.net

While specific experimental data for this compound is not extensively documented, the properties of related compounds provide insight into its potential. For example, studies on 2-Chloro-5-nitropyridine have involved spectroscopic and theoretical calculations to analyze its molecular geometry and electronic properties. researchgate.net Such analyses are fundamental to predicting a compound's suitability for use in devices like organic light-emitting diodes (OLEDs) or sensors. The table below summarizes key properties of related pyridine derivatives, illustrating the range of characteristics achievable within this class of compounds.

CompoundMolecular FormulaMelting Point (°C)Key Feature
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂100-103Halogenated nitropyridine
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂105-108Isomer of 2-chloro-3-nitropyridine
2-Chloro-5-methyl-3-nitropyridineC₆H₅ClN₂O₂46-50Introduction of a methyl group

This table presents data for compounds structurally related to this compound to illustrate the physical properties of this chemical family. sigmaaldrich.comsigmaaldrich.cominnospk.com

Design of Energetic Materials Incorporating Nitropyridine Cores

The incorporation of nitro groups into an organic molecule is a fundamental strategy in the design of energetic materials. The nitro group acts as an "explosophore," contributing to the energy content and oxygen balance of the compound. The pyridine ring, being a nitrogen-containing heterocycle, serves as a robust scaffold that can be functionalized with multiple nitro groups to enhance energetic performance.

The effectiveness of an energetic material is determined by several factors, including its density, heat of formation, oxygen balance, detonation velocity, and detonation pressure. tandfonline.comdtic.mil Theoretical calculations, such as those using DFT, are valuable tools for predicting these properties for novel compounds. tandfonline.com For nitropyridine derivatives, the number and position of nitro groups significantly influence their energetic characteristics.

While the energetic properties of this compound have not been specifically reported, it can be considered a precursor or a structural component for more complex energetic materials. The single nitro group suggests modest energetic potential on its own, but it serves as a basis for further nitration or incorporation into larger energetic molecules. The table below compares the performance of a known energetic nitropyridine derivative with standard energetic materials like TNT and Nitroguanidine, highlighting the high performance achievable with this class of compounds.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (kbar)
2,4,6-TrinitrotolueneTNT1.656.9190
NitroguanidineNQ1.718.2270
A high-energy nitroaromatic compoundMTNANLNot specified7.71257.5

This table provides a comparative overview of the detonation properties of a representative high-energy nitroaromatic molecule against conventional explosives. Data for MTNANL is based on calculated values. icm.edu.plmdpi.com The design of new energetic materials often focuses on achieving a balance between high performance and low sensitivity to stimuli such as impact and friction. dtic.mil

Applications in Catalysis and Ligand Design

Pyridine and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry and catalysis. The lone pair of electrons on the nitrogen atom allows them to coordinate readily with metal centers, forming stable complexes that can catalyze a variety of organic transformations.

However, specific applications of this compound in the fields of catalysis and ligand design are not well-documented in the existing scientific literature. While the pyridine core is a common feature in many ligands, the specific combination of chloro, dimethyl, and nitro substituents may influence its coordination properties in ways that have not yet been extensively explored or reported for catalytic applications. Research on related compounds like 2-chloro-3-nitropyridine has focused on its use as a reactant in tandem reactions to build other complex heterocyclic scaffolds, rather than its direct use as a ligand or catalyst. acs.org

Future Research Directions and Concluding Perspectives

Untapped Synthetic Methodologies for Highly Substituted Nitropyridines

The synthesis of polysubstituted pyridines, particularly those bearing multiple distinct functional groups like 2-Chloro-3,4-dimethyl-5-nitropyridine, presents a considerable challenge to synthetic chemists. Traditional methods often require lengthy, multi-step sequences with harsh reaction conditions. researchgate.net However, modern synthetic chemistry offers a toolkit of advanced methodologies that could be harnessed for more efficient and sustainable access to this class of compounds.

Late-Stage C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org For electron-deficient pyridines, such as those bearing a nitro group, palladium-catalyzed C-H arylation has been shown to proceed with high regioselectivity. nih.gov Future research could explore the direct, regioselective introduction of the methyl or chloro groups onto a nitropyridine scaffold via transition-metal-catalyzed C-H activation, significantly shortening the synthetic pathway. beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a complex product, represent a highly atom-economical and efficient approach. The synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines has been achieved through MCRs, which can then be aromatized to the corresponding 5-nitropyridines. researchgate.netbuketov.edu.kz Developing an MCR strategy for a densely substituted target like this compound would be a significant advancement, potentially allowing for the rapid generation of a library of analogues by varying the starting components.

MethodologyPotential Advantages for Synthesizing this compoundKey Research Challenge
Flow Chemistry Enhanced safety for nitration, improved control over reaction conditions, scalability. researchgate.netafricacommons.netorganic-chemistry.orgDevelopment of a stable, multi-step flow process for the specific substitution pattern.
C-H Functionalization Reduced step count, access from simpler precursors, potential for novel regioselectivity. bohrium.comresearchgate.netnih.govAchieving the desired regioselectivity for all four substituents on the pyridine (B92270) ring.
Multicomponent Reactions High efficiency and atom economy, rapid library synthesis, convergent approach. nih.govresearchgate.netbuketov.edu.kzDesigning a convergent MCR that assembles the specific substitution pattern required.

Exploration of Unconventional Reactivity and Novel Transformation Pathways

The reactivity of this compound is predicted to be dominated by the interplay of its electron-withdrawing nitro group and the chloro substituent, a good leaving group for nucleophilic aromatic substitution (SNAr). However, focusing solely on conventional SNAr reactions would overlook a wealth of potential for novel transformations.

Nitro Group as a Leaving Group: While the chlorine at the 2-position is the conventional site for nucleophilic attack, the nitro group itself can act as a nucleofuge in SNAr reactions, a phenomenon observed in other nitropyridine systems. nih.gov The reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles have shown selective substitution of the 3-NO2 group. nih.govmdpi.com Investigating the competitive displacement of the chloro versus the nitro group in this compound with a diverse range of nucleophiles could unveil novel reactivity patterns and provide access to compounds that are otherwise difficult to synthesize.

Cycloaddition Reactions: The nitro group significantly influences the electronic properties of the pyridine ring, creating an electron-deficient π-system. This electronic feature can be exploited in cycloaddition reactions. For instance, 5-nitro-2-pyridones have been shown to undergo Diels-Alder reactions with dienes, where the C5-C6 double bond acts as the dienophile. nih.gov Exploring the potential of this compound to participate as either a dienophile or a diene in [4+2] or other cycloaddition reactions could lead to the rapid construction of complex polycyclic and heterocyclic frameworks.

Photochemical and Organocatalytic Functionalization: Moving beyond traditional thermal reactions, photochemical methods offer unique activation pathways. An organocatalytic photochemical approach has been developed for the functionalization of pyridines via pyridinyl radicals, which are generated by single-electron reduction of pyridinium (B92312) ions. nih.govresearchgate.net This method leads to distinct regioselectivity compared to classical Minisci reactions. Applying such strategies to this compound could enable selective C-H functionalization at positions not easily accessible by other means, further expanding its synthetic utility.

Integration of Machine Learning and AI in Nitropyridine Research and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from reaction prediction to de novo molecular design. acs.orgnih.govrjptonline.org For a specific target like this compound, these computational tools can significantly accelerate the pace of discovery.

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome and yield of a planned synthetic step. rjptonline.orgacs.org For the synthesis of this compound and its derivatives, such models could help chemists prioritize the most promising synthetic routes, saving time and resources by avoiding less fruitful experimental avenues. acs.org

De Novo Design of Novel Derivatives: Generative AI models can design novel molecules with desired properties from scratch. acs.org By defining a set of target properties—such as specific biological activity, solubility, or electronic characteristics—and using this compound as a starting scaffold, AI algorithms could propose new derivatives with a high probability of success. This approach has been used to design novel inhibitors for biological targets like Janus kinases (JAKs). nih.gov

Predicting Catalytic Activity: The pyridine scaffold is a common ligand in transition metal catalysis. researchgate.net ML models have been successfully used to predict the catalytic activity of bis(imino)pyridine metal complexes in polymerization reactions. researchgate.netnih.gov If this compound or its derivatives were to be explored as ligands, ML could guide the design of the most effective catalyst systems by identifying key structural features that correlate with high activity.

AI/ML ApplicationPotential Impact on this compound Research
Reaction Prediction Optimization of synthetic routes and prediction of potential side products. rjptonline.orgacs.org
De Novo Molecular Design Generation of novel analogues with tailored biological or material properties. acs.orgnih.gov
Property Prediction Estimation of physicochemical properties (solubility, logP) and bioactivity (toxicity, target affinity). acs.org
Catalyst Design Guidance in designing new catalysts based on nitropyridine ligands for specific chemical transformations. researchgate.netnih.gov

Development of High-Throughput Screening for New Nitropyridine Derivatives

High-throughput screening (HTS) is an essential tool in modern drug discovery and materials science, allowing for the rapid evaluation of large compound libraries. nih.govnuvisan.com For a scaffold like this compound, HTS is the key to unlocking its therapeutic or technological potential.

A focused library of compounds could be generated from this compound, primarily through SNAr reactions at the 2-position. By reacting the parent compound with a diverse set of amines, alcohols, and thiols, a library of hundreds or thousands of unique derivatives can be synthesized.

This library could then be subjected to a battery of HTS assays to identify "hits" for various applications:

Biological Screening: The library could be screened against a wide range of biological targets, such as kinases, G-protein-coupled receptors, or proteases, to identify novel inhibitors. rsc.orgrsc.org Phenotypic screens, which measure the effect of compounds on cell behavior (e.g., inhibition of cancer cell proliferation), would also be highly valuable. rsc.org

Antibacterial/Antifungal Screening: Given the prevalence of nitrogen heterocycles in anti-infective agents, the nitropyridine library could be screened for activity against panels of pathogenic bacteria and fungi. nih.gov

Materials Science Screening: Derivatives could be screened for properties relevant to materials science, such as nonlinear optical activity, fluorescence, or performance in organic electronic devices like OLEDs or organic photovoltaics. optica.org

The development of robust, miniaturized, and automated HTS assays is crucial for efficiently mining the chemical space accessible from the this compound scaffold. nuvisan.com

Emerging Roles in Advanced Chemical Technologies and Interdisciplinary Fields

Beyond its potential role as a synthetic intermediate, the unique electronic and structural features of this compound suggest potential applications in several advanced and interdisciplinary fields.

Nonlinear Optical (NLO) Materials: Organic molecules with strong donor-acceptor character can exhibit significant NLO properties. Nitropyridines, containing the electron-accepting nitro group, have been investigated as efficient materials for second-harmonic generation. optica.org The specific substitution pattern of this compound, combined with further derivatization to introduce donor groups, could lead to new, highly active NLO materials.

Functional Materials: The pyridine ring is a versatile building block for functional materials. By polymerizing or incorporating derivatives of this compound into larger molecular architectures, it may be possible to create novel polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with tailored electronic, optical, or catalytic properties.

Chemical Probes and Sensors: The fluorescence properties of some pyridine derivatives can be sensitive to their local environment. nih.govmdpi.com It is conceivable that derivatives of this compound could be developed as fluorescent probes for detecting specific metal ions, anions, or biomolecules through chelation or specific binding events that modulate their emission.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Chloro-3,4-dimethyl-5-nitropyridine, and how can intermediate purity be validated?

  • Methodology :

  • Step 1 : Start with nitration of 2-aminopyridine using concentrated sulfuric acid and fuming nitric acid at 50°C, followed by hydrolysis with 10% NaOH to yield 2-hydroxy-5-nitropyridine .
  • Step 2 : Chlorination via reaction with POCl₃ or other chlorinating agents under reflux conditions to introduce the chloro substituent.
  • Step 3 : Methylation at positions 3 and 4 using methyl halides and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).
  • Validation : Monitor reaction progress via TLC or HPLC. Recrystallize intermediates (e.g., 2-amino-5-nitropyridine) with water or ethanol to achieve >98% purity .

Q. What safety protocols are critical when handling this compound?

  • Handling :

  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols .
  • Avoid skin contact; wash thoroughly after handling .
    • Storage : Keep in a tightly sealed container in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
    • Spill Management : Collect spills with a brush and dustpan, dispose in closed containers, and avoid environmental release .

Q. What physicochemical properties are essential for experimental design?

  • Key Properties :

  • Melting Point : 105–108°C (lit.) .
  • Density : ~1.66 g/cm³ (estimated) .
  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on nitro and chloro substituents.
  • Purity Standards : HPLC purity >98%, moisture content <0.5% .
    • Relevance : These properties guide solvent selection, reaction temperatures, and purification methods (e.g., recrystallization).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potentials, and vibrational frequencies .
  • Validate results against experimental IR/Raman spectra (e.g., nitro group stretching at ~1520 cm⁻¹) .
    • Applications : Predict reactivity in nucleophilic substitution or cross-coupling reactions by analyzing electron-deficient regions (e.g., nitro group as a strong electron-withdrawing moiety) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Techniques :

  • IR/Raman Spectroscopy : Identify functional groups (e.g., NO₂ asymmetric stretch at ~1530 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve methyl (δ ~2.5 ppm) and aromatic protons (δ ~8–9 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 201.02 (C₇H₇ClN₂O₂⁺) .
    • Data Interpretation : Compare experimental spectra with DFT-simulated spectra for assignments .

Q. How do substituent effects influence reactivity in cross-coupling reactions?

  • Experimental Design :

  • Substituent Analysis : The chloro group at position 2 and nitro group at position 5 create electron-deficient pyridine, favoring Suzuki-Miyaura couplings with aryl boronic acids.
  • Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/water at 80–100°C .
  • Mechanistic Insight : Use Hammett plots to correlate substituent electronic effects (σₚ values) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,4-dimethyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,4-dimethyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.